REACTION_CXSMILES
|
NC1N=[C:6]([CH3:8])[C:5](C)=[C:4](C)N=1.[S:11]([N:17]=C=O)(N=C=O)(=[O:13])=[O:12].C1N2[CH2:26][CH2:27]N(CC2)C1>C(#N)C>[C:4]1([S:11]([NH2:17])(=[O:13])=[O:12])[C:5]([S:11]([NH2:17])(=[O:13])=[O:12])=[CH:6][CH:8]=[CH:26][CH:27]=1
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C(=N1)C)C)C
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(N=C=O)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CN2CCN1CC2
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
A small amount of unreacted aminopyrimidine is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in-vacuo
|
Type
|
CUSTOM
|
Details
|
to give a hard glass
|
Type
|
CUSTOM
|
Details
|
Crystallization from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)N)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |